1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one
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Overview
Description
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields. Its molecular formula is C11H18O, and it has a molecular weight of 166.26 g/mol .
Preparation Methods
The synthesis of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,7-dimethylbicyclo[2.2.1]heptan-1-yl derivatives.
Reaction Conditions: The key step involves the reaction of these derivatives with ethanone under controlled conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one can be compared with other similar compounds:
Properties
IUPAC Name |
1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQOFAOACJUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C1(C)C)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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